tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate
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Overview
Description
tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a cyclopentyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl chloroformate and an amine derivative of cyclopentane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of peptides and other biologically active compounds .
Biology: In biological research, this compound can be used as a protecting group for amino acids during peptide synthesis. It helps in preventing unwanted side reactions and ensures the selective formation of peptide bonds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
- tert-butyl (3-aminopropyl)carbamate
- tert-butyl (3-hydroxypropyl)carbamate
- tert-butyl 3-(aminomethyl)phenylcarbamate
Uniqueness: tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a tert-butyl group.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4)6-5-9(13)7-12/h9H,5-8,13H2,1-4H3,(H,14,15) |
InChI Key |
YXWMUZROFHMUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)N)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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